molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No. B596261
M. Wt: 241.257
InChI Key: JHRCMLWHFCYKJY-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .


Chemical Reactions Analysis

The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
    • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • FDA-Approved Drugs

    • Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
    • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results or Outcomes : These drugs have been found to exhibit numerous pharmacological activities .
  • Spiroindole and Spirooxindole Scaffolds

    • Specific Scientific Field : Organic Chemistry and Drug Design .
    • Summary of Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are the central skeletons of many alkaloids with potential pharmaceutical activity .
    • Methods of Application : The synthesis of spiroindole and spirooxindole-containing scaffolds involves various chemical reactions . These scaffolds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
    • Results or Outcomes : These scaffolds have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
  • FDA-Approved Trifluoromethyl Group-Containing Drugs

    • Specific Scientific Field : Pharmaceutical Chemistry .
    • Summary of Application : A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
    • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
    • Results or Outcomes : These drugs have been found to exhibit numerous pharmacological activities .
  • Stereoselective Synthesis of CF3-Containing Spirocyclic-Oxindoles

    • Specific Scientific Field : Organic Chemistry .
    • Summary of Application : The stereodivergent installation of CF3 groups embedded with spirooxindoles is of increasing academic and scientific interest . This process involves the reactivity of N-2,2,2-trifluoroethylisatin ketimines as an efficient and easily prepared synthon .
    • Methods of Application : The stereoselective synthesis of spirocyclic-oxindoles featuring trifluoromethyl groups is achieved by employing the reactivity of N-2,2,2-trifluoroethylisatin ketimines .
    • Results or Outcomes : This method has been used for the efficient synthesis of new CF3-containing spiro-[indene-proline] derivatives .
  • Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives

    • Specific Scientific Field : Pharmaceutical Chemistry .
    • Summary of Application : An efficient method of accessing new CF3-containing spiro-[indene-proline] derivatives has been developed .
    • Methods of Application : This method is based on a Cp*Rh (III)-catalyzed tandem C-H activation/ [3+2]–annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes .
    • Results or Outcomes : This process has been used for the synthesis of new CF3-containing spiro-[indene-proline] derivatives .

Safety And Hazards

The safety data sheet for a related compound, (S)-(+)-2-(Trifluoromethyl)pyrrolidine, indicates that it is a flammable solid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Therefore, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCMLWHFCYKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677547
Record name 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

CAS RN

1211594-38-5
Record name 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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